KRAS G12D Mutant Cellular Inhibition: BindingDB IC₅₀ Evidence for 4-[2-(1H-Imidazol-5-yl)-1,3-thiazol-4-yl]pyridine
BindingDB, a public database of measured binding affinities, reports that 4-[2-(1H-imidazol-5-yl)-1,3-thiazol-4-yl]pyridine (monomer ID 50585402) exhibits an IC₅₀ of 2 nM against KRAS G12D mutant in human AGS gastric adenocarcinoma cells, assessed as reduction in ERK phosphorylation measured after 3 hours by In-Cell Western assay [1]. This is a direct quantitative measurement for the target compound. While the database entry does not provide comparative data for close structural analogs within the same assay, the 2 nM IC₅₀ value places this compound in the low nanomolar potency range for cellular KRAS G12D inhibition—a therapeutically challenging target. For context, many early-stage KRAS inhibitor scaffolds require extensive optimization to achieve sub-micromolar cellular potency; a 2 nM hit suggests this specific scaffold merits further profiling.
| Evidence Dimension | Inhibition of KRAS G12D mutant (cellular ERK phosphorylation) |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | No direct comparator data available in BindingDB entry; baseline activity inferred from assay system |
| Quantified Difference | Not applicable (single compound data point) |
| Conditions | Human AGS gastric adenocarcinoma cells; ERK phosphorylation measured after 3 hours by In-Cell Western assay |
Why This Matters
For researchers targeting KRAS G12D-driven cancers, a 2 nM cellular IC₅₀ represents an exceptionally potent starting point that justifies procurement for hit validation and SAR expansion, given that many KRAS inhibitor discovery campaigns struggle to identify sub-100 nM cellular leads.
- [1] BindingDB. Affinity Data: IC₅₀ = 2 nM. Inhibition of KRAS G12D mutant in human AGS cells assessed as reduction in ERK phosphorylation measured after 3 hrs by In-Cell Western assay. Monomer ID: 50585402. http://bdb8.ucsd.edu/ View Source
